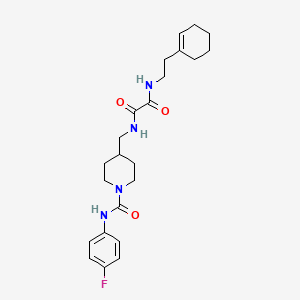
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H31FN4O3 and its molecular weight is 430.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with a complex molecular structure that suggests potential biological activity. Its unique combination of cyclic and aromatic components may contribute to its reactivity and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H32N2O4
- Molecular Weight : Approximately 400.5 g/mol
- Functional Groups : This compound features an oxalamide functional group, which is known for facilitating hydrogen bonding, potentially influencing enzyme activity and bioavailability.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
Antioxidant Properties :
Research has suggested that compounds with similar structures may possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.
Anti-inflammatory Activity :
Compounds in the oxalamide class have been investigated for their anti-inflammatory properties, indicating that this compound could also have therapeutic potential in inflammatory diseases.
Anticancer Potential :
Similar structural compounds have shown promise in anticancer studies, suggesting that this oxalamide derivative may also exhibit cytotoxic effects against cancer cells.
The biological activity of this compound is likely influenced by its structural characteristics:
- Hydrophobic Cyclohexene Moiety : Enhances binding interactions with lipid membranes and hydrophobic pockets within proteins, improving bioavailability.
- Oxalamide Group : Facilitates hydrogen bonding with proteins, potentially influencing enzyme activity and receptor interactions.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations impact biological activity:
| Compound Name | Structure | Key Features |
|---|---|---|
| N1-(2-(cyclohexenyl)ethyl)-N2-(3-hydroxypropyl)oxalamide | Structure | Investigated for anti-inflammatory properties. |
| N1-(2-(cyclohexenyl)ethyl)-N2-(4-fluorophenethyl)oxalamide | Structure | Studied for anticancer activity. |
| N-[2-(cyclopentyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | Structure | Explored for neuroprotective effects. |
This table highlights the diversity within the oxalamide class while showcasing the unique characteristics of this compound that may contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antioxidant Activity : A study demonstrated that compounds with oxalamide structures exhibited significant antioxidant activity, protecting cells from oxidative damage at low concentrations.
- Anti-inflammatory Research : Investigations into structurally related compounds revealed their potential to inhibit pro-inflammatory cytokines, suggesting therapeutic applications in treating chronic inflammation.
- Anticancer Studies : Research has shown that certain oxalamides induce apoptosis in cancer cell lines, indicating potential as chemotherapeutic agents.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN4O3/c24-19-6-8-20(9-7-19)27-23(31)28-14-11-18(12-15-28)16-26-22(30)21(29)25-13-10-17-4-2-1-3-5-17/h4,6-9,18H,1-3,5,10-16H2,(H,25,29)(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZFENHXGEHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














